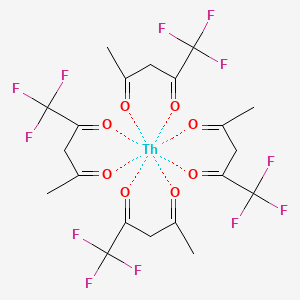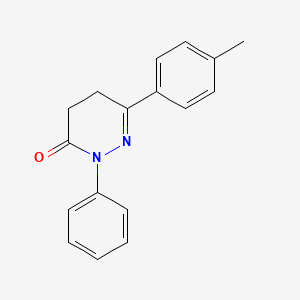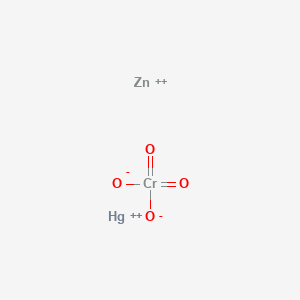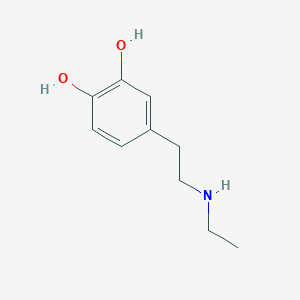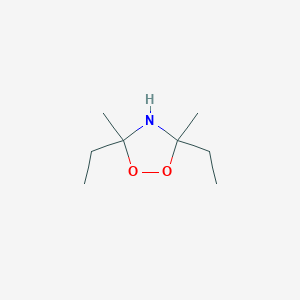
3,5-Diethyl-3,5-dimethyl-1,2,4-dioxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diethyl-3,5-dimethyl-1,2,4-dioxazolidine is a heterocyclic organic compound with the molecular formula C8H16N2O2 This compound is characterized by its unique structure, which includes a dioxazolidine ring substituted with ethyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethyl-3,5-dimethyl-1,2,4-dioxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethylamine with formaldehyde and acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Diethyl-3,5-dimethyl-1,2,4-dioxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
3,5-Diethyl-3,5-dimethyl-1,2,4-dioxazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Diethyl-3,5-dimethyl-1,2,4-dioxazolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
3,5-Diethyl-1,2,4-triazole: Another heterocyclic compound with similar structural features.
3,5-Dimethyl-1,2,4-oxadiazole: Shares the dioxazolidine ring but with different substituents.
3,5-Diethyl-3,5-dimethyl-1,2,4-oxadiazole: A closely related compound with similar chemical properties.
Uniqueness: 3,5-Diethyl-3,5-dimethyl-1,2,4-dioxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
24075-04-5 |
|---|---|
Formule moléculaire |
C8H17NO2 |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
3,5-diethyl-3,5-dimethyl-1,2,4-dioxazolidine |
InChI |
InChI=1S/C8H17NO2/c1-5-7(3)9-8(4,6-2)11-10-7/h9H,5-6H2,1-4H3 |
Clé InChI |
FTKAWKRRIQWXRE-UHFFFAOYSA-N |
SMILES canonique |
CCC1(NC(OO1)(C)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



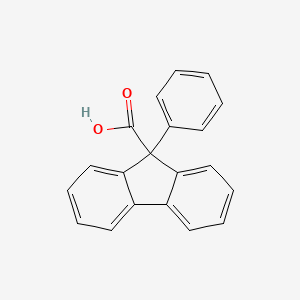
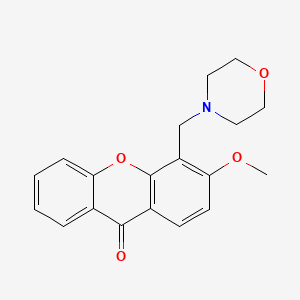
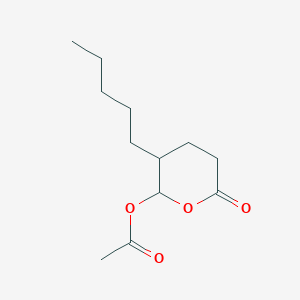


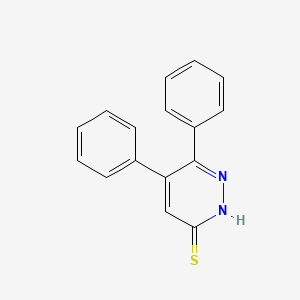
![2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14709014.png)

